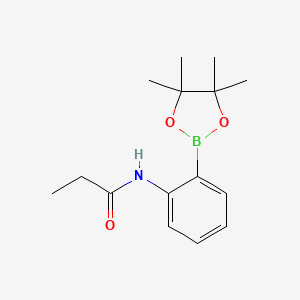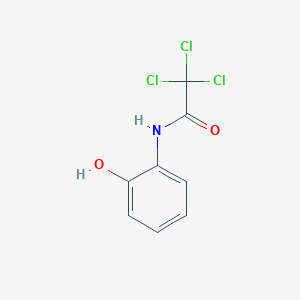![molecular formula C15H11F3N2O2 B2984470 (5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2309727-47-5](/img/structure/B2984470.png)
(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone” is a type of 6, 7-dihydro-5H-pyrrolo [3, 4-b] pyridine-5-one compound . These compounds are known to be allosteric modulators of the M4 muscarinic acetylcholine receptor .
Synthesis Analysis
The synthesis of such compounds involves intramolecular double-alkylation at C-7 and N-6 with dihalides, leading to novel fused heterocyclic systems . The reaction is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .Molecular Structure Analysis
The molecular structure of this compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Agents
Compounds structurally related have been synthesized and evaluated for their anticonvulsant activities, particularly in the context of sodium channel blockade. One study demonstrated that certain derivatives exhibited significant potency in the maximal electroshock (MES) test, indicating potential as anticonvulsant agents (Malik & Khan, 2014).
Crystal Structure and DFT Studies
Research has been conducted on the crystal structure and density functional theory (DFT) studies of compounds with pyrrolidin-1-yl)methanone groups. These studies provide insights into the molecular structures, electrostatic potential, and frontier molecular orbitals, contributing to the understanding of their physicochemical properties (Huang et al., 2021).
Optical Properties
Investigations into the optical properties of related compounds have revealed their potential in developing luminescent materials. Studies on derivatives like 1,3-diarylated imidazo[1,5-a]pyridine have shown significant Stokes' shift ranges, indicating their usefulness in creating low-cost luminescent materials (Volpi et al., 2017).
Antimicrobial Activity
Research into pyrrolidin-1-yl)methanone derivatives has also explored their antimicrobial activities. Compounds synthesized from chalcones and isoniazid have shown promising antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Organotin(IV) Complexes
Studies on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from related compounds have been carried out to explore their antimicrobial activities. These complexes have demonstrated significant antibacterial potential, suggesting their application as drugs (Singh et al., 2016).
Eigenschaften
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMHCQUVHBKQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

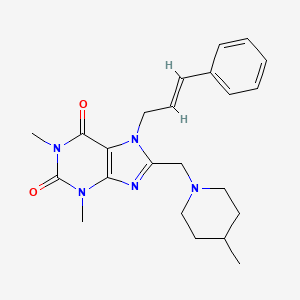
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)
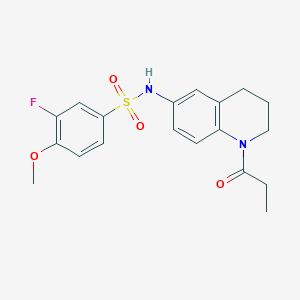

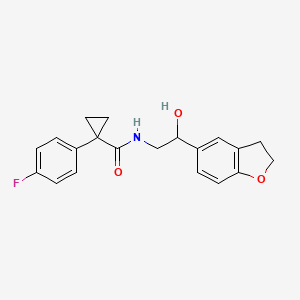

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2984399.png)

![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)
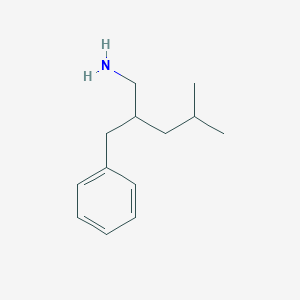
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)

